1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(3-pyrazin-2-yloxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)12-3-1-4-13(9-12)24-17(26)25-14-5-2-6-15(10-14)27-16-11-22-7-8-23-16/h1-11H,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIJRMWCGCCZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174787 | |
| Record name | N-[3-(2-Pyrazinyloxy)phenyl]-N′-[3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866157-03-1 | |
| Record name | N-[3-(2-Pyrazinyloxy)phenyl]-N′-[3-(trifluoromethyl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866157-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(2-Pyrazinyloxy)phenyl]-N′-[3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with 3-(pyrazin-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as recrystallization or distillation to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and pyrazin-2-yloxy groups.
Reduction: Reduced forms of the urea linkage and aromatic rings.
Substitution: Substituted derivatives at the pyrazin-2-yloxy group.
Scientific Research Applications
1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group consistently increases logP values across analogs, improving membrane permeability. For example, compound 7o (logP ~3.3) balances lipophilicity with hydrogen-bonding capacity .
- Synthetic Yields : Urea derivatives with electron-withdrawing groups (e.g., -CF3, -Cl) generally achieve high yields (85–88%), as seen in the 11 series .
Key Differentiators of the Target Compound
- Pyrazine vs. Pyridine/Pyrimidine: The pyrazine-2-yloxy group provides two nitrogen atoms for dual hydrogen-bonding interactions, unlike monocyclic pyridine or pyrimidine analogs .
- Positional Effects : The 3-(trifluoromethyl)phenyl group is meta-substituted, reducing steric hindrance compared to ortho-substituted analogs (e.g., 1-(2-(trifluoromethyl)phenyl)-3-phenylurea) .
Biological Activity
1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: CHFNO
- Molecular Weight: 345.27 g/mol
Mechanisms of Biological Activity
The compound exhibits various biological activities, primarily through its interaction with specific enzymes and cellular pathways:
- Inhibition of Carbonic Anhydrase :
- Anticancer Activity :
- Antibacterial Properties :
Case Studies and Research Findings
Several research studies have explored the biological activities associated with this compound:
- Study on Anticancer Effects : A study synthesized a related compound (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea), which demonstrated enhanced anticancer properties compared to earlier derivatives. This study highlighted the importance of structural modifications in enhancing biological activity .
- Carbonic Anhydrase Inhibition : Another investigation focused on the structure-activity relationship of pyrazolyl-ureas, revealing that modifications in the urea linkage can significantly affect inhibitory potency against hCA II. The most effective inhibitors exhibited IC values in the nanomolar range, underscoring the potential of this class of compounds in therapeutic applications .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized for yield and purity?
The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or stepwise assembly via carbodiimide intermediates. For this compound, key steps include:
- Pyrazine-ether linkage formation : Use nucleophilic aromatic substitution (SNAr) between pyrazin-2-ol and a halogenated phenyl precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Urea bond formation : React the intermediate amine with 3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane with triethylamine as a base. Monitor reaction progress via TLC (Rf values) and purify via silica gel chromatography using gradients of petroleum ether/ethyl acetate .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and stoichiometry (1.1–1.5 eq of isocyanate) to mitigate side reactions like oligomerization .
Q. How can researchers confirm the molecular structure and purity of this compound?
Validate the structure using:
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrazine and trifluoromethylphenyl groups) and urea NH signals (δ 8.0–9.5 ppm, broad) .
- HRMS : Confirm the molecular ion peak (e.g., [M+H]+ calculated for C₁₈H₁₃F₃N₄O₂: 393.0962) .
- IR spectroscopy : Detect urea C=O stretching (~1640–1680 cm⁻¹) and pyrazine C-N vibrations (~1500 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What preliminary biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cellular cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
- Solubility/logP : Determine via shake-flask method in PBS (pH 7.4) and octanol/water partitioning .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved for structurally similar urea derivatives?
Address discrepancies via:
- Dose-response curves : Confirm IC₅₀ values across multiple replicates to rule out assay variability .
- Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation masking true activity .
- Structural analogs : Compare substituent effects (e.g., pyrazine vs. pyridine rings) using SAR studies .
Q. What computational methods predict the binding interactions of this compound with biological targets?
Employ:
- Molecular docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (e.g., PDB ID 3GG) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps for H-bond donor/acceptor sites .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
Q. How can researchers troubleshoot low yields in the final urea coupling step?
Mitigate issues by:
- Moisture control : Use anhydrous solvents and molecular sieves to prevent isocyanate hydrolysis .
- Catalyst screening : Test coupling agents like HOBt/DCC vs. CDI for efficiency .
- Temperature modulation : Perform reactions at 0°C to minimize side-product formation .
Q. What strategies are effective for scaling up synthesis without compromising purity?
Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?
The -CF₃ group:
- Enhances lipophilicity : Increases logP by ~0.5–1.0 units, improving membrane permeability .
- Metabolic resistance : Reduces oxidative metabolism due to strong C-F bonds .
- Electron-withdrawing effects : Stabilizes urea conformation, potentially boosting target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
